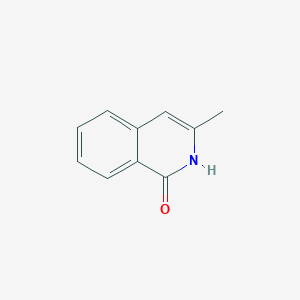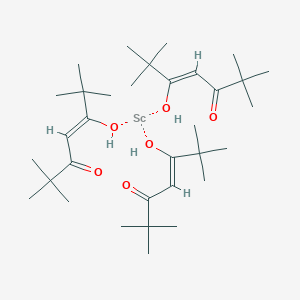
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) is a complex organometallic compound that combines an organic molecule with a scandium metal center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) typically involves the coordination of scandium ions with the organic ligand. This can be achieved through various methods, including:
Ligand Exchange Reactions: Scandium salts, such as scandium chloride, are reacted with the organic ligand in the presence of a base to facilitate the exchange of ligands.
Direct Coordination: The organic ligand is directly coordinated to scandium metal or its salts under controlled conditions, often involving solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of such compounds may involve large-scale ligand exchange reactions using scandium salts and the organic ligand. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the double bond in the organic ligand to a single bond, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high strength or conductivity.
Biology and Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Biochemical Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry
Manufacturing: Used in the production of high-performance materials and coatings.
作用机制
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) involves its ability to coordinate with various substrates, facilitating chemical reactions. The scandium center acts as a Lewis acid, activating the organic ligand and substrates for subsequent reactions. This coordination can alter the electronic properties of the ligand, enhancing its reactivity.
相似化合物的比较
Similar Compounds
- (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium
- (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum
Uniqueness
- Scandium’s Unique Properties : Scandium’s smaller ionic radius and higher charge density compared to yttrium and lanthanum result in different coordination chemistry and reactivity.
- Reactivity : The compound’s reactivity can differ significantly due to the unique electronic properties imparted by the scandium center.
属性
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDJFPVKQCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sc] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sc |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
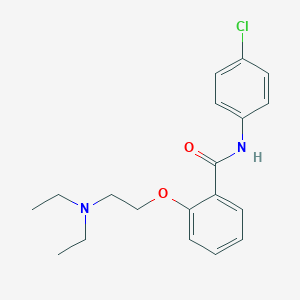

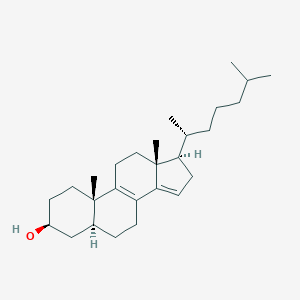
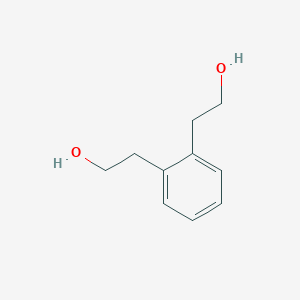
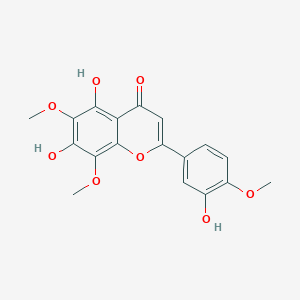
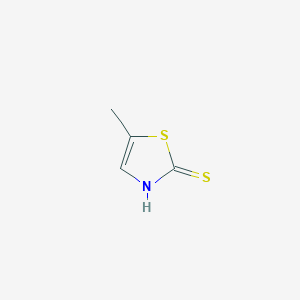

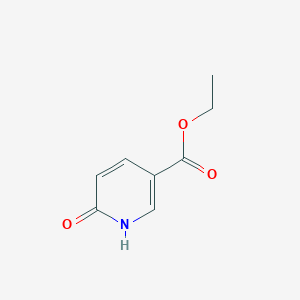
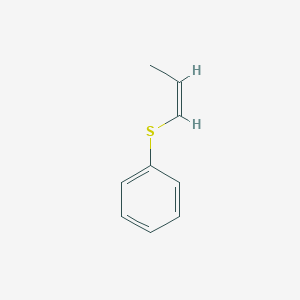
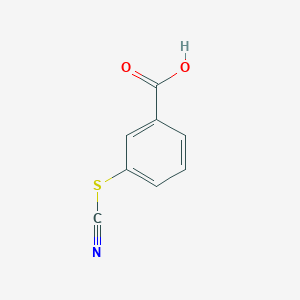
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)


